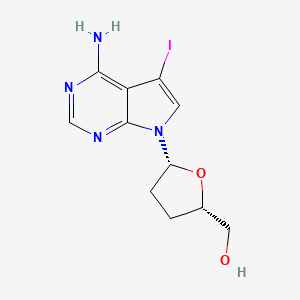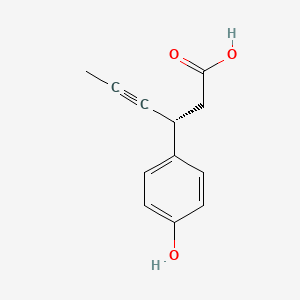
1-Nitro-3-(2,2,2-trifluoroethyl)benzene
Descripción general
Descripción
1-Nitro-3-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H6F3NO2 . It is used as an intermediate in the synthesis of various pharmaceutical drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. The process typically starts with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . It’s important to note that the nitration step must occur first, as the nitro group is meta directing .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (NO2) and a trifluoroethyl group (C2H2F3) attached to it . The exact structure can be viewed using a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and the presence of other reactants . For example, under certain conditions, it can undergo a Friedel Crafts acylation followed by a Clemmensen Reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.14 . More detailed properties such as boiling point, density, and enthalpy of vaporization can be found in specialized databases .Aplicaciones Científicas De Investigación
Vicarious Nucleophilic Substitution Reactions
1-Nitro-3-(2,2,2-trifluoroethyl)benzene has been studied in the context of vicarious nucleophilic substitution reactions. These reactions involve substituting a hydrogen atom in a molecule with another functional group, often improving the molecule's utility in further chemical synthesis. For example, vicarious nucleophilic substitutions (VNS) of hydrogen in 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions provide 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes in good yields (Beier, Pastýříková, & Iakobson, 2011).
Synthesis of SF5-Containing Benzimidazoles
This chemical is utilized as a precursor for the efficient synthesis of SF5-containing benzimidazoles. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The synthesis process involves reduction and further reactions to create a range of derivatives (Pastýříková et al., 2012).
Development of Novel (Pentafluorosulfanyl)benzenes
Research has been conducted on the development of novel (pentafluorosulfanyl)benzenes with specific substitution patterns. This involves nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, leading to diverse derivatives with potential applications in organic synthesis (Ajenjo et al., 2016).
Safety and Hazards
Direcciones Futuras
As for future directions, the potential applications of 1-Nitro-3-(2,2,2-trifluoroethyl)benzene in the synthesis of new pharmaceutical drugs and other organic compounds are areas of ongoing research . The development of more efficient and environmentally friendly synthesis methods is also a topic of interest .
Propiedades
IUPAC Name |
1-nitro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-2-1-3-7(4-6)12(13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFJTDWIOLJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide](/img/structure/B3085021.png)



![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)



